molecular formula C7H3BrF3NO3 B1303467 3-Nitro-4-(trifluoromethoxy)bromobenzene CAS No. 95668-20-5

3-Nitro-4-(trifluoromethoxy)bromobenzene

Cat. No.: B1303467
CAS No.: 95668-20-5
M. Wt: 286 g/mol
InChI Key: OIGUXYDXDJIDCY-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)bromobenzene (CAS No. 95668-20-5) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃NO₃ and a molecular weight of 286. It is characterized by a bromine atom at position 1, a nitro group (-NO₂) at position 3, and a trifluoromethoxy (-OCF₃) group at position 4 on the benzene ring (Figure 1). The compound typically appears as a clear colorless to yellowish liquid with a purity ≥99% . Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Preparation of 4-(Trifluoromethoxy)bromobenzene Intermediate

Bromination of Trifluoromethoxyaniline Derivatives

A key step is the selective bromination of 2- or 4-trifluoromethoxyaniline to obtain 1-bromo-3-trifluoromethoxybenzene, which serves as a precursor for further nitration.

  • Method: Bromination is performed using brominating agents that release electrophilic bromine (Br⁺) in an acidic medium, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).
  • Conditions: The reaction is carried out in the presence of a weak acid to enhance selectivity and yield, avoiding polybromination.
  • Outcome: This method provides excellent selectivity for monobromination at the desired position without the need for deactivating protecting groups on the amino substituent, simplifying the process and improving overall yield.

Alternative Route via Benzyl Bromide Intermediate

Another approach involves converting 4-(trifluoromethoxy)phenylmethanol to 4-(trifluoromethoxy)benzyl bromide using phosphorus tribromide (PBr3) in dry dichloromethane under inert atmosphere.

  • The benzyl bromide intermediate is then reacted with phenolic or other nucleophilic aromatic compounds in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at elevated temperatures (~80°C) to form substituted trifluoromethoxybenzene derivatives.

Nitration to Form 3-Nitro-4-(trifluoromethoxy)bromobenzene

Direct Nitration of 4-(Trifluoromethoxy)bromobenzene

  • Reagents: A nitration mixture of concentrated nitric acid and concentrated sulfuric acid is used.
  • Conditions: The reaction is typically conducted at low temperatures (0°C to 35°C) to control regioselectivity and minimize side reactions.
  • Selectivity: The nitration predominantly yields the meta-nitro isomer relative to the trifluoromethoxy group, with the para isomer as a minor product.
  • Isolation: The crude product is extracted using dichloromethane (DCM), followed by solvent evaporation to isolate the nitro-substituted product.

Industrial Scale Nitration Process

  • The nitration step is optimized for industrial scale by controlling temperature and reaction time (2 to 5 hours) to maximize yield and purity.
  • The reaction mixture is quenched in ice-cold water, and organic layers are separated and dried over sodium sulfate before solvent removal.

Detailed Stepwise Preparation Process (Based on Patent WO2016125185A2)

Step Description Reagents & Conditions Notes
1 Chlorination of anisole and 4-chlorobenzotrifluoride under UV light Anisole (150 g), 4-chlorobenzotrifluoride (750 g), chlorine gas (345 g), 90-100°C, 4-7 hours Radical initiator used; nitrogen purging to remove residual chlorine and HCl
2 Conversion of trichloromethoxybenzene to trifluoromethoxybenzene Trichloromethoxybenzene (265 g), anhydrous HF (252 g), 80°C, 4-6 hours, pressure 30-35 kg/cm² Product purified by distillation; HCl byproduct removed by nitrogen purging
3 Nitration of trifluoromethoxybenzene Trifluoromethoxybenzene (118 g), HNO3 (58.24 g), H2SO4 (174.24 g), DCM (590 g), 0-35°C, 2-5 hours Yields ~90% para isomer; product isolated by DCM extraction and solvent evaporation

This process yields 1-nitro-4-trifluoromethoxybenzene, which can be further brominated or functionalized to obtain the target compound.

Summary Table of Key Preparation Methods

Preparation Step Reagents Conditions Outcome Reference
Bromination of trifluoromethoxyaniline NBS or DBI, weak acid medium Room temp, acid medium Selective monobromination, high yield
Conversion of phenylmethanol to benzyl bromide PBr3, dry DCM, inert atmosphere 0°C to room temp Benzyl bromide intermediate
Nucleophilic substitution with phenols K2CO3, DMF, 80°C 10 h stirring Substituted trifluoromethoxybenzene derivatives
Nitration of trifluoromethoxybenzene HNO3 + H2SO4, DCM 0-35°C, 2-5 h 3-nitro-4-(trifluoromethoxy)benzene, ~90% para isomer

Research Findings and Considerations

  • Selectivity: The use of specific brominating agents and controlled acidic conditions is critical to avoid polybromination and undesired isomers.
  • Temperature Control: Low temperatures during nitration favor selective formation of the nitro group at the meta position relative to the trifluoromethoxy substituent.
  • Solvent Choice: Chlorinated solvents such as dichloromethane are preferred for extraction and reaction media due to their ability to dissolve aromatic intermediates and facilitate phase separation.
  • Industrial Viability: The described methods have been scaled up with optimized reaction times and conditions to ensure reproducibility and high purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can enhance biological activity.

  • Antimicrobial Agents : Research indicates that derivatives of 3-nitro-4-(trifluoromethoxy)bromobenzene exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-Cancer Drugs : The compound's ability to undergo further chemical modifications enables the synthesis of anti-cancer agents. For instance, it can be transformed into compounds that target specific cancer cell pathways .
  • Nitration Processes : The compound can be nitrated to produce various nitro-substituted derivatives that are crucial in medicinal chemistry for their biological activities .

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for developing herbicides and pesticides.

  • Herbicide Development : Its trifluoromethoxy group enhances lipophilicity, improving the absorption and efficacy of herbicides in plants. This property is particularly beneficial in formulating selective herbicides that minimize damage to crops while effectively controlling weeds .
  • Pesticide Synthesis : The compound's bromine atom provides sites for further reactions, allowing the creation of novel pesticides that can combat pest resistance .

Material Science Applications

The compound also finds applications in materials science, particularly in the development of electronic materials and liquid crystals.

  • Electronic Chemicals : It is used in synthesizing materials for organic electronics, such as OLEDs (Organic Light Emitting Diodes), due to its electronic properties and stability under various conditions .
  • Liquid Crystals : The unique molecular structure allows it to be incorporated into liquid crystal formulations, which are essential in display technologies .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-nitro-4-(trifluoromethoxy)bromobenzene include compounds with positional isomerism, substituent variation, or functional group replacements. Notable examples (Table 1):

Compound Name CAS No. Substituents (Positions) Molecular Formula MW Physical State Key Differences
This compound 95668-20-5 Br (1), -NO₂ (3), -OCF₃ (4) C₇H₃BrF₃NO₃ 286 Liquid Reference compound
1-Nitro-3-(trifluoromethoxy)benzene 713-65-5 -NO₂ (1), -OCF₃ (3) C₇H₄F₃NO₃ 219 Solid No bromine; nitro at position 1
1-Nitro-4-(trifluoromethoxy)benzene 2995-45-1 -NO₂ (1), -OCF₃ (4) C₇H₄F₃NO₃ 219 Solid Bromine replaced with hydrogen
2-Nitro-4-(trifluoromethoxy)aniline 1261753-88-1 -NH₂ (2), -NO₂ (4), -OCF₃ (4) C₇H₅F₃N₂O₃ 234 Solid Amino group introduces basicity
(Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)benzylidene)-2-thioxothiazolidin-4-one N/A -S-(4-CF₃Ph) (4), -NO₂ (3) C₁₇H₁₀F₃N₃O₃S₂ 441 Solid (mp 268°C) Thioether linkage; fused heterocycle

Key Observations :

  • Bromine substitution at position 1 in the target compound enhances electrophilicity and steric bulk compared to non-brominated analogues (e.g., 713-65-5) .
  • The trifluoromethoxy group at position 4 contributes to metabolic stability and lipophilicity, similar to its role in agrochemicals .
  • Replacement of bromine with amino groups (e.g., 1261753-88-1) drastically alters reactivity, enabling hydrogen bonding and participation in coupling reactions .

Physical and Chemical Properties

  • Melting Points : The target compound is a liquid at room temperature, unlike analogues such as (Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)benzylidene)-2-thioxothiazolidin-4-one (mp 268°C) or SM45 (mp 281°C) . This difference is attributed to reduced molecular symmetry and weaker intermolecular forces in the liquid state.
  • Thermal Stability: Brominated aromatics like this compound exhibit partial thermal stability at high temperatures (≥700°C), similar to bromobenzene derivatives observed in combustion studies . Non-brominated analogues decompose more readily.
  • Reactivity : The nitro group at position 3 activates the ring for nucleophilic substitution at position 1 (bromine site), distinguishing it from isomers with nitro groups at position 1 (e.g., 713-65-5), which are less reactive toward substitution .

Biological Activity

3-Nitro-4-(trifluoromethoxy)bromobenzene, with the molecular formula C7_7H3_3BrF3_3NO3_3 and a molecular weight of 286 g/mol, is an organic compound recognized for its diverse applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Reactivity

The compound features a nitro group (-NO2_2) and a trifluoromethoxy group (-O-CF3_3), which significantly influence its reactivity. The electron-withdrawing nature of these groups enhances its susceptibility to nucleophilic attacks, making it a valuable intermediate in various chemical reactions, such as Suzuki-Miyaura coupling and reduction reactions .

Synthesis Methods

The synthesis typically involves the nitration of 4-(trifluoromethoxy)bromobenzene under controlled conditions to yield high purity and yield.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. In particular, thiosemicarbazone derivatives containing similar structural motifs have demonstrated selective cytotoxicity against cancer cell lines . The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

The biological activity of this compound can be attributed to:

  • Nucleophilic Substitution : The presence of the nitro group allows for nucleophilic aromatic substitution reactions, leading to the formation of biologically active derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amino group, enhancing the compound's biological profile by increasing its interaction with biological targets .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the anticancer activity of modified derivatives against human cancer cell lines. The results showed that some derivatives induced significant apoptosis at low concentrations. This suggests that structural modifications can enhance their therapeutic index while minimizing toxicity to normal cells .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure DescriptionNotable Biological Activity
4-Bromo-2-nitro-1-(trifluoromethoxy)benzene Similar structure; different substitution patternModerate antimicrobial activity
5-Bromo-2-(trifluoromethoxy)aniline Contains an amino group instead of a nitro groupEnhanced anticancer properties
1-Bromo-4-(trifluoromethoxy)benzene Lacks the nitro groupLimited biological activity

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-nitro-4-(trifluoromethoxy)bromobenzene, and how do substituent positions influence reactivity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of bromobenzene derivatives. For example:

Bromination : Introduce bromine at the para position relative to the trifluoromethoxy group (directed by its electron-withdrawing nature) .

Nitration : Nitro groups are introduced meta to bromine due to the combined steric and electronic effects of the trifluoromethoxy substituent .

  • Critical Considerations :
  • Use HNO₃/H₂SO₄ for nitration, monitoring temperature (0–5°C) to avoid over-nitration.
  • Confirm regioselectivity via HPLC or GC-MS, as competing directing effects (e.g., from bromine) may lead to side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 4-(trifluoromethoxy)bromobenzene, δH ~7.2–7.8 ppm for aromatic protons) .
  • IR : Confirm nitro (1520–1350 cm⁻¹) and trifluoromethoxy (1280–1200 cm⁻¹) groups .
  • Chromatography :
  • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Elemental Analysis : Validate molecular formula (C₇H₃BrF₃NO₃) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent decomposition .
  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and nitro groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The bromine substituent acts as a leaving group, but the electron-withdrawing trifluoromethoxy and nitro groups reduce electron density at the reaction site, slowing oxidative addition.
  • Optimization Strategies :
  • Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) and polar solvents (DMF) to enhance reaction rates .
  • Monitor via TLC (silica gel, hexane/ethyl acetate 4:1) to track intermediate formation .

Q. What mechanistic insights can be gained from studying the photodissociation behavior of this compound cations?

  • Methodological Answer :

  • Experimental Setup :
  • Use two-photon ionization mass spectrometry to probe dissociation pathways.
  • Measure cross-sections (σ₁ ≈ 4.4 ×10⁻¹⁸ cm²; σ₂ ≈ 7.9 ×10⁻¹⁸ cm²) to validate sequential photon absorption .
  • Analysis :
  • Collisional deactivation rates (K₃ ≈ 1.1 ×10⁻⁹ cm³/molecule) indicate rapid energy transfer in gas-phase studies .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Comparative Testing :
SolventReported Solubility (mg/mL)Verified Method
DMSO25Sonication (40°C, 30 min)
Ethanol10Shake-flask (RT, 24 hr)
  • Purity Checks : Confirm batch purity (>98%) via COA and HPLC .

Q. Data Validation and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer :

  • Standardize Conditions :
  • Document exact stoichiometry (e.g., 1.2 eq. HNO₃ for nitration) and reaction times.
  • Cross-Validate :
  • Compare NMR data with NIST Chemistry WebBook entries for analogous compounds .

Properties

IUPAC Name

4-bromo-2-nitro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGUXYDXDJIDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381417
Record name 3-Nitro-4-(trifluoromethoxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95668-20-5
Record name 3-Nitro-4-(trifluoromethoxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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